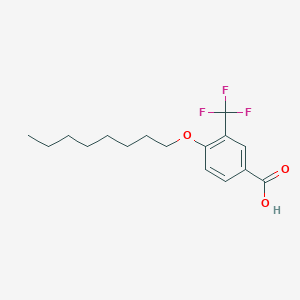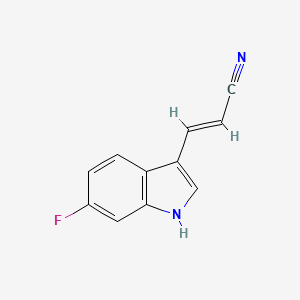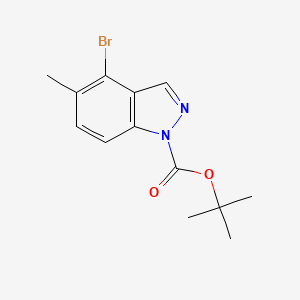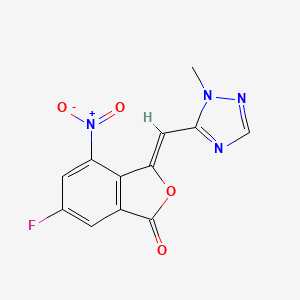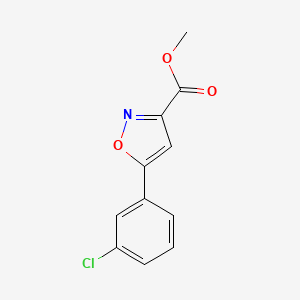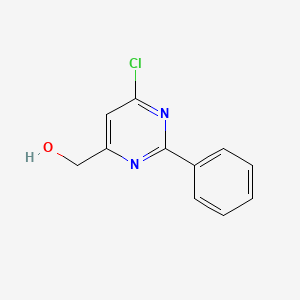
(6-Chloro-2-phenylpyrimidin-4-yl)methanol
Descripción general
Descripción
“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a chemical compound with the CAS Number: 325685-75-4 . It has a molecular weight of 220.66 and its IUPAC name is (6-chloro-2-phenyl-4-pyrimidinyl)methanol .
Molecular Structure Analysis
The molecular formula of “(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is C11H9ClN2O . The InChI code is 1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 .Physical And Chemical Properties Analysis
“(6-Chloro-2-phenylpyrimidin-4-yl)methanol” is a solid . The exact physical and chemical properties such as melting point, boiling point, and density are not specified in the sources I found .Aplicaciones Científicas De Investigación
Nonlinear Optics and Electronic Properties
Research on derivatives of phenyl pyrimidine, such as (6-Chloro-2-phenylpyrimidin-4-yl)methanol, highlights their significance in nonlinear optics (NLO). A study by Hussain et al. (2020) used density functional theory (DFT) and time-dependent DFT (TDDFT) to explore the NLO properties of phenyl pyrimidine derivatives. These compounds showed potential for optoelectronic applications due to their considerable NLO character, indicating their relevance in the field of high-tech optoelectronics (Hussain et al., 2020).
Antimicrobial Activity
Another aspect of (6-Chloro-2-phenylpyrimidin-4-yl)methanol derivatives involves their antimicrobial properties. For instance, Shaban et al. (2000) synthesized acyclo C-nucleosides with structures similar to (6-Chloro-2-phenylpyrimidin-4-yl)methanol and evaluated their antibacterial and antifungal activities. This study contributes to the understanding of the antimicrobial potential of pyrimidine derivatives (Shaban et al., 2000).
Cytotoxic Activity
In the field of cancer research, Stolarczyk et al. (2018) synthesized novel 4-thiopyrimidine derivatives related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol and examined their cytotoxic activity against various cancer cell lines. The study provided insights into the potential therapeutic applications of these compounds in cancer treatment (Stolarczyk et al., 2018).
Solubility and Thermodynamic Studies
Yao et al. (2017) conducted a thermodynamic study of the solubility of 2-amino-4-chloro-6-methoxypyrimidine, a compound closely related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol, in various organic solvents. This research is crucial for understanding the solubility properties of pyrimidine derivatives, which can impact their application in pharmaceutical formulations (Yao et al., 2017).
Palladium-Catalyzed Synthesis
Sun et al. (2014) explored the synthesis of arenes similar to (6-Chloro-2-phenylpyrimidin-4-yl)methanol through palladium-catalyzed C-H halogenation. This method demonstrated advantages over traditional synthesis methods, including higher yields and better selectivity, suggesting its potential in the synthesis of pyrimidine derivatives (Sun et al., 2014).
Biocatalytic Synthesis
In the area of green chemistry, Chen et al. (2021) developed a whole-cell biocatalytic method for synthesizing S-(4-chlorophenyl)-(pyridin-2-yl) methanol, a compound structurally related to (6-Chloro-2-phenylpyrimidin-4-yl)methanol. The method used a microreaction system for efficient synthesis, showcasing an eco-friendly approach to producing pyrimidine derivatives (Chen et al., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
(6-chloro-2-phenylpyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c12-10-6-9(7-15)13-11(14-10)8-4-2-1-3-5-8/h1-6,15H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYYPUBBUSUVHIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC(=N2)Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694253 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
CAS RN |
325685-75-4 | |
| Record name | (6-Chloro-2-phenylpyrimidin-4-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70694253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



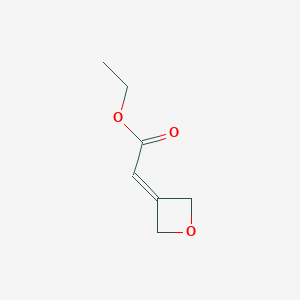
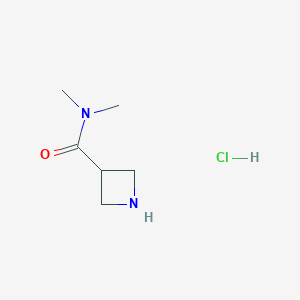
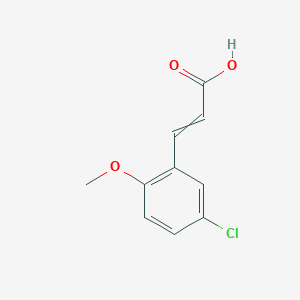
![N6-(6-methoxypyridin-3-yl)-2-morpholino-[4,5'-bipyrimidine]-2',6-diamine](/img/structure/B1394522.png)
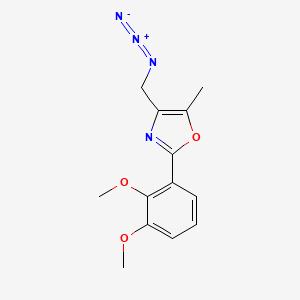
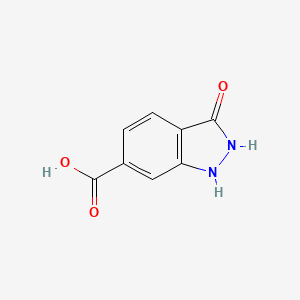
![5,7-Dichloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1394526.png)

